molecular formula C15H21ClO3 B6151742 5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid CAS No. 1098375-72-4

5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid

Cat. No.: B6151742
CAS No.: 1098375-72-4
M. Wt: 284.8
InChI Key:
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Description

5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid is an organic compound that belongs to the class of phenoxy acids. This compound is characterized by the presence of a chlorinated aromatic ring and a pentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-methyl-5-(propan-2-yl)phenol.

    Etherification: The phenol is reacted with 1-bromopentane in the presence of a base such as potassium carbonate to form the ether linkage.

    Oxidation: The resulting ether is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy acids.

Scientific Research Applications

5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methyl-5-(propan-2-yl)phenol: A precursor in the synthesis of 5-[4-chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid.

    2-chloromethyl-2-phenylpropane: Another chlorinated aromatic compound with different applications.

Uniqueness

This compound is unique due to its specific structure, which combines a chlorinated aromatic ring with a pentanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

1098375-72-4

Molecular Formula

C15H21ClO3

Molecular Weight

284.8

Purity

95

Origin of Product

United States

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